2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 147589-45-5
VCID: VC18661341
InChI: InChI=1S/C15H16O5/c1-4-20-15(17)9-7-10-12(18-2)5-6-13(19-3)14(10)11(16)8-9/h5-8,16H,4H2,1-3H3
SMILES:
Molecular Formula: C15H16O5
Molecular Weight: 276.28 g/mol

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester

CAS No.: 147589-45-5

Cat. No.: VC18661341

Molecular Formula: C15H16O5

Molecular Weight: 276.28 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester - 147589-45-5

Specification

CAS No. 147589-45-5
Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
IUPAC Name ethyl 4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylate
Standard InChI InChI=1S/C15H16O5/c1-4-20-15(17)9-7-10-12(18-2)5-6-13(19-3)14(10)11(16)8-9/h5-8,16H,4H2,1-3H3
Standard InChI Key XVQNEMDNKDNWOX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a naphthalene ring system substituted at the 2-, 4-, 5-, and 8-positions. The 2-position is occupied by an ethyl ester group (-COOCH2CH3\text{-COOCH}_2\text{CH}_3), while hydroxyl (-OH\text{-OH}) and methoxy (-OCH3\text{-OCH}_3) groups are located at the 4-, 5-, and 8-positions, respectively . This substitution pattern creates a sterically hindered environment that modulates electronic effects and intermolecular interactions.

The SMILES notation CCOC(=O)c1cc(O)c2c(c1)c(OC)ccc2OC\text{CCOC(=O)c1cc(O)c2c(c1)c(OC)ccc2OC} precisely encodes its connectivity . Computational models predict a planar naphthalene core with substituents adopting equatorial orientations to minimize steric strain .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC15H16O5\text{C}_{15}\text{H}_{16}\text{O}_5
Molecular Weight276.28 g/mol
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors5 (ester, hydroxyl, methoxy)
XLogP3~3.2 (estimated)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester typically involves multi-step regioselective reactions. A common route begins with the methoxylation of 1,5-dihydroxynaphthalene, followed by Friedel-Crafts acylation to introduce the carboxylic acid moiety. Subsequent esterification with ethanol under acidic conditions yields the final product .

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at the 4-, 5-, and 8-positions requires careful control of reaction conditions.

  • Protection-Deprotection: Transient protection of hydroxyl groups using silyl ethers prevents undesired side reactions during methoxylation .

Purification and Characterization

Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at:

  • δ\delta 1.3 ppm (triplet, ethyl CH3)

  • δ\delta 4.3 ppm (quartet, ethyl CH2)

  • δ\delta 6.8–7.5 ppm (aromatic protons) .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but exhibits good solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol . Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at –20°C.

Spectroscopic Profiles

  • UV-Vis: Absorption maxima at 280 nm (π→π* transition) and 320 nm (n→π* transition) .

  • IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O), 1260 cm⁻¹ (C-O), and 3400 cm⁻¹ (O-H) .

Biological and Industrial Applications

Material Science Applications

The compound serves as a precursor for conducting polymers. Its rigid aromatic core enhances thermal stability in polyimide films, with decomposition temperatures exceeding 300°C .

Interaction Studies and Mechanistic Insights

Protein Binding

Molecular docking simulations reveal affinity for cytochrome P450 enzymes, particularly CYP3A4 (binding energy = –8.2 kcal/mol) . This interaction suggests potential drug-drug interaction risks when co-administered with CYP3A4 substrates.

Environmental Fate

Hydrolysis of the ethyl ester group in aqueous environments follows pseudo-first-order kinetics (t1/2t_{1/2} = 48 h at pH 7) . The resultant carboxylic acid derivative is susceptible to microbial degradation in soil.

Structural Analogs and Comparative Analysis

Table 2: Structurally Related Compounds

Compound NameKey Structural DifferencesBioactivity
Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoateIsopropyl substitution at C8Enhanced lipophilicity (XLogP = 4.1)
Methyl 2-naphthoateLacks hydroxyl and methoxy groupsBaseline ester reactivity

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